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Introduction

The extraction of high-quality genomic DNA from plant tissues is a critical prerequisite for a

wide range of molecular applications, including PCR, sequencing, and genetic mapping.

However, plant cells present unique challenges due to their rigid cell walls and the presence of

secondary metabolites like polysaccharides and polyphenols, which can co-precipitate with

DNA and inhibit downstream enzymatic reactions.[1][2][3] The Cetyltrimethylammonium

Bromide (CTAB) or TTAB method is a widely adopted and robust protocol designed to

overcome these challenges, enabling the isolation of pure, high-molecular-weight DNA from a

variety of plant species.[2][4]

Principle of the TTAB Method

The TTAB method is a chemical-based DNA extraction technique that utilizes the cationic

detergent Cetyltrimethylammonium Bromide. The protocol begins with the mechanical

disruption of plant tissue, typically by grinding in liquid nitrogen, to break the tough cell walls.[2]

The powdered tissue is then incubated in a heated TTAB extraction buffer.

The key components of the TTAB buffer work in concert to lyse cells, separate DNA from

contaminants, and protect it from degradation:

TTAB (CTAB): A cationic detergent that solubilizes cell membranes and forms complexes

with proteins and polysaccharides.[5][6] At high salt concentrations, TTAB precipitates DNA
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while keeping most polysaccharides in solution.[6]

Tris-HCl: A buffering agent that maintains a stable pH (typically around 8.0) to prevent DNA

degradation by acid hydrolysis and to optimize the activity of enzymes used in subsequent

steps.[6]

EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters divalent cations

like magnesium ions (Mg²⁺), which are essential cofactors for DNases (enzymes that

degrade DNA).[6][7] This inactivation of DNases protects the DNA integrity.

NaCl (Sodium Chloride): A salt that helps to remove polysaccharides and aids in the

precipitation of DNA.[7] It maintains the high ionic strength required for TTAB to bind to

proteins and polysaccharides, facilitating their removal.[6]

PVP (Polyvinylpyrrolidone): An additive that binds to polyphenolic compounds, preventing

them from oxidizing and covalently bonding to the DNA.[3][8]

β-Mercaptoethanol: A reducing agent added just before use that helps to denature proteins

and inhibit the action of polyphenol oxidases, further preventing DNA contamination.[7][8]

Following lysis, a purification step using an organic solvent mixture, typically

chloroform:isoamyl alcohol, is performed to separate the DNA-containing aqueous phase from

proteins and other cellular debris.[2][9] Finally, the DNA is precipitated from the aqueous

solution using cold isopropanol or ethanol, washed to remove residual salts, and resuspended

in a suitable buffer for storage and downstream applications.[1][10]
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Caption: Key components of the TTAB buffer and their respective functions in plant DNA

extraction.

Quantitative Data Summary
The following table summarizes typical quantitative parameters from various TTAB-based

protocols. Note that optimal conditions can vary depending on the plant species and tissue

type.[8]
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Parameter Range / Typical Value Purpose

Starting Material
10-20 mg (silica-dried) to 5 g

(fresh)
Source of genomic DNA

TTAB Buffer Volume 500 µL to 15 mL
Lysis of cells and protection of

DNA

2X TTAB Buffer Conc.
2% TTAB, 1.4 M NaCl, 100

mM Tris-HCl, 20 mM EDTA

Standard working

concentration for lysis

β-Mercaptoethanol
0.2% - 1% (v/v) added to buffer

before use
Inhibit polyphenol oxidation

Incubation Temperature 55°C - 65°C Facilitate cell lysis

Incubation Time 30 - 90 minutes Ensure complete lysis

Chloroform:Isoamyl Alcohol 24:1 (v/v)
Denature proteins and

separate phases

Centrifugation (Phase Sep.)
3,000 - 14,000 x g for 10-15

min

Pellet debris and separate

aqueous/organic phases

Isopropanol (Precipitation) 0.66 - 0.7 volumes
Precipitate DNA from the

aqueous phase

Ethanol Wash 70% - 95%
Remove salts and other

impurities from the DNA pellet

Centrifugation (Pelleting) 2,000 - 14,000 x g for 2-10 min
Collect the precipitated DNA

pellet

Resuspension Volume
20 µL - 1 mL TE Buffer or

nuclease-free water

Dissolve and store the purified

DNA

Detailed Experimental Protocol
This protocol is a generalized procedure. Adjustments may be necessary based on the specific

plant material.

Materials and Reagents:
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Plant tissue (fresh, freeze-dried, or silica-dried)

Liquid nitrogen

2X TTAB Extraction Buffer (2% w/v TTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4

M NaCl, 2% w/v PVP)

β-Mercaptoethanol

Chloroform:Isoamyl Alcohol (24:1 v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water

RNase A (10 mg/mL)

Mortar and pestle

Microcentrifuge tubes (1.5 mL or 2 mL)

Water bath or heat block

Microcentrifuge

Procedure:

Sample Preparation: a. Weigh approximately 100 mg of fresh or 20-50 mg of dried plant

tissue.[1] b. Freeze the tissue in liquid nitrogen. For optimal results, ensure the tissue is

brittle.[2] c. Immediately grind the frozen tissue to a very fine powder using a pre-chilled

mortar and pestle.[2][11] Do not allow the sample to thaw.

Lysis: a. Pre-heat an appropriate volume of TTAB buffer to 60-65°C in a water bath.[10] Just

before use, add β-mercaptoethanol to the buffer to a final concentration of 0.2-1%. b. Scrape

the powdered plant tissue into a 2 mL microcentrifuge tube. c. Add 750 µL of the pre-heated

TTAB buffer with β-mercaptoethanol to the ground tissue.[12] d. Vortex thoroughly to create
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a homogeneous slurry. e. Incubate the tube at 60-65°C for 30-60 minutes, mixing gently by

inversion every 10-15 minutes to aid lysis.[10][12]

Purification: a. Cool the tube to room temperature. b. Add an equal volume (750 µL) of

chloroform:isoamyl alcohol (24:1).[12] c. Mix by inverting the tube for 5-10 minutes to form

an emulsion. This step denatures and separates proteins. d. Centrifuge at 12,000 - 14,000 x

g for 10-15 minutes at room temperature to separate the phases.[1][9] e. After centrifugation,

three layers should be visible: a top aqueous phase (containing DNA), a middle interphase

(with cellular debris), and a bottom organic phase.[2] f. Carefully transfer the upper aqueous

phase to a new, clean microcentrifuge tube, avoiding the interphase. For higher purity, this

step can be repeated until the interphase is clean.[1][11]

RNA Removal (Optional but Recommended): a. Add 5 µL of RNase A (10 mg/mL) to the

collected aqueous phase.[1] b. Incubate at 37°C for 20-30 minutes to digest RNA.[1]

DNA Precipitation: a. Add 0.7 volumes (approximately 500 µL) of ice-cold isopropanol to the

aqueous phase.[1] b. Mix gently by inverting the tube several times until a white, stringy DNA

precipitate becomes visible. c. Incubate at -20°C for at least 30 minutes (or overnight) to

enhance precipitation.[1][13] d. Centrifuge at 12,000 - 14,000 x g for 10 minutes to pellet the

DNA.[1]

Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 500

µL of ice-cold 70% ethanol to wash the pellet.[1][9] This removes residual salts and TTAB. c.

Centrifuge at 12,000 x g for 5 minutes. d. Decant the ethanol carefully. Repeat the wash step

if necessary.

Resuspension: a. Air-dry the pellet for 5-15 minutes. Avoid over-drying, as this can make the

DNA difficult to dissolve.[1] b. Resuspend the DNA pellet in 50-100 µL of TE buffer or

nuclease-free water.[1] Pipette gently to aid dissolution. A brief incubation at 55-60°C may be

required.[13] c. Store the DNA at -20°C for long-term use.
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Caption: A workflow diagram illustrating the major steps of plant DNA extraction using the TTAB

method.

Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)

Low DNA Yield

- Incomplete tissue disruption.-

Insufficient lysis.- Starting with

old or senescent tissue.[14]

- Ensure tissue is ground to a

very fine powder.[2]- Increase

incubation time or temperature

during lysis.[3]- Use fresh,

young leaf tissue whenever

possible.[14]

Degraded DNA

- Nuclease activity from

improper sample storage.-

Excessive physical shearing

during grinding.- Over-drying

the final DNA pellet.

- Process samples immediately

after collection or flash-freeze

and store at -80°C.[14][15]-

Grind gently but thoroughly.

Avoid excessive vortexing after

adding lysis buffer.- Air-dry the

pellet only until the ethanol has

evaporated; do not use high

heat.[1]

Contaminated DNA

(Brown/Colored Pellet)

- High levels of polyphenols in

the plant tissue.

- Ensure PVP and/or β-

mercaptoethanol are included

in the lysis buffer.- Perform a

second chloroform:isoamyl

alcohol extraction.[1]

Contaminated DNA (Slimy

Pellet)

- High levels of

polysaccharides co-

precipitating with DNA.

- Increase the NaCl

concentration in the extraction

buffer.- Perform an additional

wash with 70% ethanol.

DNA difficult to dissolve

- The DNA pellet was over-

dried.- Contamination with

proteins or polysaccharides.

- Warm the TE buffer to 55-

60°C for 10-30 minutes to aid

resuspension.[13]- Ensure

purification and washing steps

are performed thoroughly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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